2-phenyl-4-[4-(propan-2-yl)phenyl]phthalazine-1(2H)-thione
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Overview
Description
2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE is a complex organic compound with a unique structure that includes a dihydrophthalazine core and a thione group
Preparation Methods
The synthesis of 2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrophthalazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl groups: This step involves the use of phenylating agents in the presence of catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE involves its interaction with specific molecular targets and pathways. The thione group is known to interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE can be compared with similar compounds such as:
2-Phenyl-2-propanol: This compound has a similar phenyl group but lacks the dihydrophthalazine and thione groups, resulting in different chemical properties and applications.
4,4′-Propane-2,2-diylbis(2-allylphenol): This compound also contains phenyl groups but has a different core structure, leading to distinct reactivity and uses.
The uniqueness of 2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROPHTHALAZINE-1-THIONE lies in its combination of the dihydrophthalazine core and thione group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H20N2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-phenyl-4-(4-propan-2-ylphenyl)phthalazine-1-thione |
InChI |
InChI=1S/C23H20N2S/c1-16(2)17-12-14-18(15-13-17)22-20-10-6-7-11-21(20)23(26)25(24-22)19-8-4-3-5-9-19/h3-16H,1-2H3 |
InChI Key |
XJCSCFAZGXVABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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